Selective Disruption of Survivin-Ran Complex Without Affecting Survivin Dimerization or XIAP Interaction
LLP-3 demonstrates marked selectivity for the Survivin-Ran protein-protein interaction interface while sparing other Survivin complexes. In cell-free binding assays, LLP-3 inhibited Survivin-Ran interaction with an IC50 < 0.3 µM, but exhibited minimal activity against Survivin-Smac/DIABLO, Survivin homodimerization, or XIAP-Smac/DIABLO interactions . This selectivity profile is distinct from YM155, which acts as a transcriptional suppressor rather than a direct PPI inhibitor [1], and from S12, which binds an allosteric site adjacent to the dimerization interface [2].
| Evidence Dimension | Biochemical selectivity (inhibition of specific protein-protein interactions) |
|---|---|
| Target Compound Data | IC50 < 0.3 µM for Survivin-Ran; negligible inhibition of Survivin-Smac/DIABLO, Survivin dimerization, or XIAP-Smac/DIABLO |
| Comparator Or Baseline | YM155: IC50 = 0.54 nM for Survivin promoter activity (HeLa-SURP-luc cells), not a direct PPI inhibitor. S12: Binds allosteric site on Survivin, induces mitotic arrest. |
| Quantified Difference | LLP-3 uniquely targets Survivin-Ran PPI with >100-fold selectivity over other Survivin complexes. YM155 and S12 operate via distinct mechanisms (promoter suppression vs. allosteric binding). |
| Conditions | Cell-free binding assay (ELISA/Western blot); HeLa-SURP-luc reporter assay (YM155). |
Why This Matters
Selective disruption of the Survivin-Ran complex enables targeted interrogation of this specific signaling axis without confounding off-target effects on other Survivin functions, a critical advantage for mechanistic studies and therapeutic development.
- [1] Adooq Bioscience. YM155 (Sepantronium Bromide) Datasheet. Cat. No. A11002. View Source
- [2] Cheung CH, et al. Disabling the mitotic spindle and tumor growth by targeting a cavity-induced allosteric site of survivin. Oncogene. 2012;31(15):1938-1948. View Source
